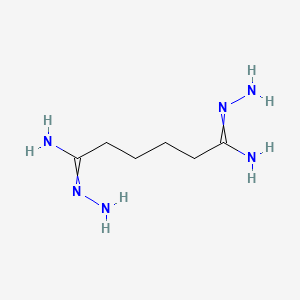

1-N',6-N'-diaminohexanediimidamide

Description

Structure

3D Structure

Properties

CAS No. |

7707-23-5 |

|---|---|

Molecular Formula |

C6H16N6 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-N',6-N'-diaminohexanediimidamide |

InChI |

InChI=1S/C6H16N6/c7-5(11-9)3-1-2-4-6(8)12-10/h1-4,9-10H2,(H2,7,11)(H2,8,12) |

InChI Key |

WNGRNVCFBQYRKR-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=NN)N)CC(=NN)N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 N ,6 N Diaminohexanediimidamide

Functional Group Interconversions Involving Imidamide Moieties

The imidamide groups are the most reactive sites in the molecule, susceptible to a range of functional group interconversions.

Hydrolysis and Solvolysis Reactions

For instance, studies on the acid hydrolysis of other cyclic and acyclic amidines have shown that the reaction rate is dependent on the pH of the solution. nih.gov In strongly acidic media, the protonated form of the amidine may be less reactive than a partially protonated species at a slightly higher pH. nih.gov The hydrolysis of 1-N',6-N'-diaminohexanediimidamide would likely proceed in a stepwise manner, first converting one imidamide group to an amide and then the second, ultimately leading to the formation of adipamide (B165785) and ammonia (B1221849) if both groups are hydrolyzed.

Solvolysis with other nucleophilic solvents, such as alcohols, would be expected to yield the corresponding imidates or esters, depending on the reaction conditions.

Acylation and Alkylation Reactions

The nitrogen atoms of the imidamide and the terminal amino groups are nucleophilic and can be readily acylated or alkylated.

Acylation: Treatment of this compound with acylating agents like acid chlorides or anhydrides would lead to the formation of N-acylated derivatives. libretexts.org The reaction can be directed to the terminal amino groups or the imidamide nitrogens, depending on the reaction conditions and the steric hindrance of the acylating agent. Selective acylation would be challenging but could potentially be achieved by using protecting group strategies or by exploiting the differential reactivity of the amino and imidamide groups.

Alkylation: Similarly, alkylation with alkyl halides can occur at the nitrogen atoms. Polyalkylation is a potential side reaction, especially in Friedel-Crafts type alkylations, though this specific reaction is more relevant for aromatic systems. libretexts.org For this compound, direct alkylation would likely lead to a mixture of products with varying degrees of alkylation on the four nitrogen atoms of the two imidamide groups and the two terminal amino groups.

Nucleophilic and Electrophilic Reactivity of Amidines

The reactivity of the amidine functional group is characterized by both nucleophilic and electrophilic behavior. masterorganicchemistry.com

Nucleophilicity: The lone pairs of electrons on the nitrogen atoms make the imidamide group a potent nucleophile. masterorganicchemistry.com It can react with various electrophiles. This nucleophilicity is central to its ability to be alkylated and acylated as discussed above.

Electrophilicity: The carbon atom of the imidamide group is electrophilic and can be attacked by strong nucleophiles. This reactivity is enhanced upon protonation or coordination to a Lewis acid. For example, the reaction with a strong nucleophile could lead to the cleavage of the C-N bond.

Formation of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound can be approached by modifying the terminal nitrogen atoms, the imidamide groups, or the central hexane (B92381) linker.

Structural Modifications at N-Terminal and Imidamide Nitrogen Atoms

Modifications at the nitrogen centers are a primary route to a diverse range of derivatives.

| Modification Type | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halides, reductive amination | Mono-, di-, tri-, or tetra-alkylated derivatives at the amino and imidamide nitrogens. |

| N-Acylation | Acid chlorides, acid anhydrides | N-acylated derivatives at the amino and/or imidamide groups. |

| N-Arylation | Aryl halides with a suitable catalyst (e.g., Buchwald-Hartwig amination) | N-aryl derivatives at the terminal amino groups. |

| Formation of Heterocycles | Reaction with 1,2- or 1,3-dicarbonyl compounds | Formation of pyrimidine (B1678525) or other heterocyclic rings. |

The synthesis of unsymmetrically substituted derivatives would require the use of orthogonal protecting group strategies to differentiate the reactivity of the various nitrogen atoms. researchgate.net

Elaboration of the Hexane Linker

The six-carbon chain provides a scaffold that can also be chemically modified, although this is generally more challenging than modifying the nitrogen functional groups.

Introduction of Functional Groups: Radical halogenation could introduce halide substituents on the hexane chain, which could then be converted to other functional groups like hydroxyls or alkoxides. However, this approach would likely suffer from a lack of selectivity.

Synthesis from Modified Precursors: A more controlled approach involves the synthesis of the entire molecule from a modified hexane precursor. For example, starting with a functionalized adiponitrile (B1665535) or a diol with the desired substituents on the carbon chain would allow for the creation of analogues with specific modifications. nih.govresearchgate.net

Chain Length Variation: Analogues with shorter or longer alkyl chains can be synthesized by starting with the corresponding dinitrile (e.g., glutaronitrile (B146979) for a five-carbon linker or pimelonitrile for a seven-carbon linker) and following the same synthetic route used for this compound. acs.orgnih.gov This variation in linker length has been shown to be crucial for the biological activity of other bis-amidines. acs.org

Mechanistic Investigations of Bis-Guanidinoalkane Reactions

The study of reaction mechanisms involving bis-guanidinoalkanes provides fundamental insights into their chemical behavior, enabling the prediction of reaction outcomes and the design of new synthetic methodologies.

The kinetics and thermodynamics of reactions involving guanidino groups are crucial for understanding their reactivity. The thermal guanidine (B92328) metathesis (TGM) reaction, a reversible process involving the exchange of N-substituents on the guanidine core, offers a valuable model for studying these parameters. wwu.edursc.org

Systematic studies have shown that both the thermodynamic equilibrium and the rate of reaction are significantly influenced by steric factors. wwu.edursc.org For instance, sterically hindered guanidines are generally less favored at equilibrium and tend to react more rapidly than their less hindered counterparts. rsc.org The nature of the substituents on the nitrogen atoms (alkyl versus aryl) also plays a critical role in determining the reaction rate. wwu.edu

Table 1: Representative Kinetic and Thermodynamic Data for Guanidine Metathesis Reactions

| Reaction Type | Reactants | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea, kJ/mol) | Equilibrium Constant (Keq) |

| Metathesis | Guanidine G1 + Benzylamine | 160 | Varies with substituents | Not specified | Dependent on steric hindrance |

| Metathesis | Guanidine G9 (secondary amine derived) | 160 | Slower than G1 | Not specified | Dependent on steric hindrance |

| Metathesis | Guanidine G11 (alkyl substituents) | 160 | Minimal reactivity | Not specified | Not applicable |

This table is illustrative and based on general findings from studies on thermal guanidine metathesis. wwu.edursc.org Specific values would vary depending on the exact substrates and conditions.

The thermodynamic control of the TGM reaction indicates that the product distribution ultimately reflects the relative stabilities of the possible guanidine structures. wwu.edu The enthalpy of formation for various guanidine derivatives has been calculated using quantum chemical methods, providing a basis for predicting their thermodynamic stability. researchgate.net

The elucidation of reaction mechanisms for guanidines has been a subject of significant research, often employing computational and experimental techniques.

One of the key mechanistic pathways for the thermal guanidine metathesis reaction is believed to be a dissociative process. wwu.edursc.org This mechanism involves the formation of a carbodiimide (B86325) intermediate, which has been directly observed in some studies. wwu.edu The reaction is thought to proceed through the dissociation of the guanidine into a carbodiimide and an amine, followed by the addition of a different amine to the carbodiimide to form a new guanidine.

Guanidines and their conjugate acids, guanidinium (B1211019) ions, can also act as catalysts in various organic reactions. researchgate.netnih.gov The catalytic activity often involves hydrogen bonding interactions, where the guanidinium moiety can act as a mono- or bifunctional activator of nucleophiles and electrophiles. researchgate.net For example, in condensation reactions, the guanidinium group can stabilize anionic intermediates and facilitate proton transfer steps. nih.gov

In the context of bis-guanidinoalkanes, the two guanidino groups can act in concert. They can, for instance, form complexes with metal ions, influencing the catalytic activity and selectivity of reactions such as hydroboration and hydrosilylation. encyclopedia.pubresearchgate.net The flexible hexamethylene linker allows the two guanidino groups to adopt conformations suitable for chelating metal centers or interacting with substrates.

Furthermore, the guanidino group can participate in cyclization reactions. For example, the reaction of guanidinium salts carrying a glycinate (B8599266) function with aldehydes can lead to the formation of aziridine-2-carboxylates. nih.govjst.go.jp This highlights the ability of the guanidino group to act as an internal nucleophile in intramolecular transformations.

The study of arginine, an amino acid containing a guanidinium group, also provides insights into the non-covalent interactions that can direct reaction pathways. The guanidinium group is adept at forming strong, bidentate hydrogen bonds with oxyanions like carboxylates and phosphates, which can be a key factor in enzyme catalysis and molecular recognition. nih.govacs.org

Advanced Structural Elucidation and Analytical Chemistry of 1 N ,6 N Diaminohexanediimidamide

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the atomic-level structure, connectivity, and chemical environment of the molecule.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 1-N',6-N'-diaminohexanediimidamide in solution.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aliphatic hexane (B92381) chain and the protons on the nitrogen atoms. The internal methylene (B1212753) protons (-CH₂-) of the hexane backbone would likely appear as complex multiplets in the range of 1.3-1.8 ppm. The methylene protons adjacent to the electron-withdrawing imidamide groups (-CH₂-C=N) would be shifted downfield, typically expected in the 3.0-3.5 ppm region. The N-H protons of the primary amine (-NH₂) and the imidamide group (-C(=NH)NH₂) are exchangeable and would present as broad signals, with chemical shifts highly dependent on the solvent, concentration, and temperature, generally appearing in a wide region from 4.0 to 8.0 ppm. researchgate.netnih.gov

¹³C NMR: The carbon spectrum provides key information about the carbon skeleton. The carbon atoms of the imidamide functional groups [-C (NH)(NH₂)] are the most downfield, anticipated in the 155-165 ppm range, which is characteristic for amidine-type carbons. acs.org The carbons of the hexane chain would appear in the aliphatic region, with the carbons adjacent to the imidamide groups (~40-45 ppm) being more deshielded than the internal carbons (~25-30 ppm) due to the inductive effect.

Multidimensional NMR: Two-dimensional NMR techniques are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the -CH₂-CH₂-CH₂- connectivity within the hexane backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C signals for each methylene group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C (=NH)NH₂ | - | ~155-165 |

| -C H₂- (adjacent to imidamide) | ~3.0-3.5 | ~40-45 |

| -C H₂- (central hexane) | ~1.2-1.8 | ~25-30 |

| -NH / -NH ₂ | ~4.0-8.0 (broad, variable) | - |

Mass spectrometry is used to confirm the molecular weight and gain structural information from fragmentation patterns.

Molecular Weight Determination: Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as a protonated molecular ion [M+H]⁺ and potentially a doubly charged ion [M+2H]²⁺ due to the presence of two basic amidine groups. High-Resolution Mass Spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of the elemental formula (C₈H₂₀N₆).

Fragmentation Analysis: Tandem MS (MS/MS) experiments, such as Collision-Induced Dissociation (CID), would be used to fragment the molecular ion. The fragmentation of aliphatic diamines and related structures is often dominated by alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom). libretexts.orgyoutube.com For this compound, characteristic fragmentation would likely involve cleavage of the hexane backbone, leading to a series of charged fragments corresponding to the loss of neutral alkyl portions.

Vibrational spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A very strong and broad set of bands between 3100 and 3500 cm⁻¹ would arise from the various N-H stretching vibrations of the primary amine and imidamide groups. The C-H stretching of the aliphatic methylene groups would appear as sharp peaks in the 2850-2960 cm⁻¹ region. libretexts.org A crucial band for this molecule would be the C=N stretching vibration of the imidamide group, which is expected to be strong and appear in the 1640-1680 cm⁻¹ range. nih.gov Additionally, N-H bending vibrations (scissoring) would be observed around 1550-1650 cm⁻¹, potentially overlapping with the C=N stretch. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric C-C stretching of the hexane backbone would give a strong signal. The C=N stretch is also Raman active and would be observed, helping to confirm the presence of the imidamide functional group.

Table 2: Predicted Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H (amine, imidamide) | Stretch | 3100 - 3500 | Strong, Broad |

| C-H (aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |

| C=N (imidamide) | Stretch | 1640 - 1680 | Strong |

| N-H (amine, imidamide) | Bend | 1550 - 1650 | Medium-Variable |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating the target compound from impurities and for quantitative purity determination.

HPLC is the primary method for analyzing non-volatile, polar compounds like this compound.

Reversed-Phase (RP) HPLC: Standard C18 columns often provide poor retention for very polar, cationic compounds. waters.comhplc.eu To achieve adequate retention, several strategies can be employed:

Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase forms a neutral ion-pair with the cationic analyte, increasing its retention on the nonpolar stationary phase.

Polar-Embedded/Endcapped Columns: Specialized columns with polar groups embedded in the alkyl chains or at the endcapping sites are designed to work with highly aqueous mobile phases and offer better retention for polar analytes. chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase (e.g., bare silica, diol, or amide) with a mobile phase rich in an organic solvent like acetonitrile. The analyte partitions into an aqueous layer on the surface of the stationary phase, with elution achieved by increasing the water content of the mobile phase. waters.comchromatographyonline.com

Detection: Given the lack of a strong UV chromophore, UV detection at low wavelengths (e.g., < 210 nm) would be necessary but may suffer from high background noise. More suitable detectors would be an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or, most definitively, a Mass Spectrometer (MS).

Direct analysis by GC is not feasible for this compound due to its high polarity, high charge state, and extremely low volatility, which would cause it to decompose at the high temperatures of the GC inlet and column. rsc.orgepa.gov

Analysis via Derivatization: To make the analyte volatile and thermally stable for GC analysis, a derivatization step is mandatory. nih.govmdpi.com This involves chemically modifying the polar N-H groups. Common derivatizing agents for amines and polyamines include:

Acylating Agents: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) react with the N-H groups to form stable, volatile fluoroacyl derivatives. nih.govmdpi.com

Silylating Agents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups. After derivatization, the product can be analyzed on a standard nonpolar or mid-polar GC column (e.g., DB-5 or DB-17) and detected by a Flame Ionization Detector (FID) or, for higher sensitivity and structural confirmation, a Mass Spectrometer (MS).

X-ray Crystallography for Solid-State Structure Determination (If Crystalline Forms Exist)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For a novel compound like this compound, obtaining single crystals and performing X-ray diffraction analysis would be a definitive method for structural confirmation.

For this compound, X-ray crystallography would be instrumental in:

Confirming the connectivity of the atoms, verifying the presence of the hexyl chain and the two diamino-imidamide functional groups.

Determining the stereochemistry and conformation of the molecule in the crystal lattice.

Investigating intermolecular interactions, such as hydrogen bonding, which are expected to be significant given the presence of multiple N-H groups.

A thorough search of scientific databases did not yield any specific crystallographic data for this compound. However, studies on related bis(amidine) compounds have successfully utilized this technique for structural characterization. nih.gov The ability to obtain such data is contingent upon the successful synthesis and crystallization of the compound.

Table 1: Hypothetical X-ray Crystallography Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found for this specific compound.)

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ? °, β = ? °, γ = ? ° |

| Volume | Data not available |

| Z (Molecules per unit cell) | Data not available |

| Calculated Density | Data not available |

| R-factor | Data not available |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with a presumed molecular formula of C8H20N8, elemental analysis would provide the experimental percentages of carbon (C), hydrogen (H), and nitrogen (N).

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements. The experimental values obtained from the analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the purity and the proposed elemental composition of the compound.

While no specific experimental elemental analysis data for this compound has been reported in the literature, the theoretical values can be calculated as a benchmark for future experimental work.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound (C8H20N8) (Note: Experimental values are hypothetical as no published data is available.)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 42.09 | Data not available |

| Hydrogen (H) | 8.83 | Data not available |

| Nitrogen (N) | 49.08 | Data not available |

The synthesis and characterization of related bis(amidate) complexes have been reported, where elemental analysis was a key component in confirming the composition of the new compounds. rsc.org

Theoretical and Computational Chemistry of 1 N ,6 N Diaminohexanediimidamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, or approximations of it. These methods provide detailed information about electron distribution, molecular orbital energies, and other electronic properties.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexamethylene chain in 1-N',6-N'-diaminohexanediimidamide suggests that it can adopt multiple conformations. Understanding these conformations and their dynamics is crucial for predicting its macroscopic properties.

Exploration of Low-Energy Conformations

Conformational analysis aims to identify the stable spatial arrangements of a molecule. This can be achieved through:

Systematic Search: Rotating around each rotatable bond by a certain increment and calculating the energy of each resulting conformation.

Stochastic Search: Using methods like Monte Carlo simulations to randomly sample the conformational space.

The relative energies of the different conformers determine their population at a given temperature according to the Boltzmann distribution. For a molecule like this compound, intramolecular hydrogen bonding between the diimidamide groups could play a significant role in stabilizing certain conformations.

Dynamics of Molecular Vibrations and Rotations

Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's motion. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time.

For this compound, an MD simulation would reveal:

Vibrational Modes: The characteristic frequencies at which the bonds stretch, bend, and twist. These can be compared with experimental infrared (IR) and Raman spectra.

Rotational Dynamics: How the molecule tumbles and rotates in space.

Conformational Transitions: The timescale and pathways for the interconversion between different low-energy conformations.

Atomistic MD simulations have been successfully used to study related molecules, such as polyhexamethylene biguanide (B1667054) (PHMB), to understand their flexibility and interactions. biorxiv.org

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For this compound, theoretical calculations can provide predictions for various spectroscopic techniques.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are invaluable for assigning the signals in experimentally obtained spectra to specific atoms within the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the identification of characteristic vibrational modes associated with the N-H, C-N, and C=N bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insights into the electronic structure and chromophores present in the molecule.

Furthermore, computational chemistry can be used to explore potential reaction pathways involving this compound. By calculating the potential energy surface, transition states and activation energies for various reactions, such as hydrolysis, condensation, or complexation reactions, can be determined. This information is crucial for understanding the reactivity and stability of the compound under different conditions.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Peak/Shift | Assignment |

|---|---|---|

| ¹H NMR | Data not available | -NH₂, =NH, -CH₂- |

| ¹³C NMR | Data not available | C=N, -CH₂- |

| IR | Data not available | N-H stretch, C=N stretch, N-H bend |

Interactive Data Table: Calculated Reaction Pathway Energetics for this compound

| Reaction Type | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Energy (kcal/mol) |

|---|

Role of 1 N ,6 N Diaminohexanediimidamide in Advanced Chemical Applications Non Biological

Coordination Chemistry and Ligand Properties

1-N',6-N'-diaminohexanediimidamide, a member of the bis(amidine) class of compounds, is anticipated to be a versatile ligand in coordination chemistry. The defining feature of this molecule is the presence of two diimidamide functionalities separated by a flexible hexamethylene chain. Each diimidamide group contains two nitrogen atoms with lone pairs of electrons, making them excellent potential donors for coordination with metal ions. The flexible hexane (B92381) linker allows the ligand to adopt various conformations, enabling it to coordinate to a single metal center in a chelating fashion or to bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Complexation with Metal Ions

The nitrogen atoms of the diimidamide groups act as Lewis bases, readily donating their electron pairs to suitable metal ions, which act as Lewis acids. This interaction leads to the formation of coordination complexes. While specific studies on this compound are not extensively documented in the reviewed literature, the coordination behavior of analogous bis(amidine) ligands suggests that it can form stable complexes with a wide range of metal ions, including transition metals and main group metals.

For instance, related ethylene-bridged bis(amidine) ligands have been shown to coordinate with coinage metals such as copper(I) and gold(I) kennesaw.edu. These studies reveal that the bis(amidine) ligand can act as a scaffold for the formation of multinuclear metal clusters kennesaw.edukennesaw.edu. It is plausible that this compound would exhibit similar reactivity, forming complexes with metals like Cu(I), Ag(I), Au(I), as well as other transition metals such as Ni(II), Pd(II), and Pt(II). The nature of the metal-ligand bond is expected to be a coordinate covalent bond, with the stability and properties of the resulting complex being dependent on the specific metal ion, its oxidation state, and the coordination environment.

Representative Metal Ions Coordinated by Bis(amidine) Ligands

| Metal Ion | Coordination Mode | Reference |

| Copper(I) | Dinuclear Complex | kennesaw.edu |

| Gold(I) | Dinuclear Complex | kennesaw.edu |

| Zirconium(IV) | Mononuclear Complex | |

| Lanthanides | Mononuclear Complex | digitellinc.com |

Stability and Geometry of Coordination Complexes

The stability of coordination complexes formed with this compound would be influenced by several factors, including the chelate effect and the nature of the metal ion. The ability of the ligand to form a chelate ring with a metal ion, likely involving both nitrogen atoms of a single diimidamide group, would contribute significantly to the thermodynamic stability of the complex. The flexible hexane linker could allow for the formation of macrocyclic-like structures around a metal ion, further enhancing stability.

The geometry of the resulting coordination complexes would be dictated by the coordination number and preferred geometry of the metal ion, as well as the steric constraints imposed by the ligand. For a four-coordinate metal ion, geometries such as square planar or tetrahedral could be adopted. For a six-coordinate metal ion, an octahedral geometry would be expected. The flexible hexamethylene bridge in this compound allows for greater conformational freedom compared to shorter linkers like ethylene (B1197577), potentially leading to a wider range of coordination geometries and the formation of unique polynuclear architectures. X-ray crystallography studies on related bis(amidine) complexes have revealed C2 symmetry and chirality in the solid state kennesaw.edu.

Supramolecular Assembly and Self-Organization

The structural features of this compound make it an excellent candidate for use in supramolecular chemistry, where non-covalent interactions are utilized to construct larger, organized structures.

Formation of Non-Covalent Architectures

The diimidamide groups are capable of forming strong hydrogen bonds, acting as both hydrogen bond donors (N-H) and acceptors (C=N). This dual functionality allows for the formation of extensive hydrogen-bonding networks, leading to the self-assembly of molecules into well-defined supramolecular architectures such as tapes, sheets, or three-dimensional frameworks. Research on ethylene-bridged bis(amidines) has demonstrated their ability to form versatile networks of inter- and intramolecular hydrogen bonds kennesaw.edudigitellinc.com. The longer, more flexible hexane chain in this compound would influence the geometry of these hydrogen-bonded networks, potentially leading to different and more complex supramolecular structures.

Host-Guest Chemistry

While there is no specific literature on the host-guest chemistry of this compound, its structural characteristics suggest potential applications in this area. The flexible nature of the molecule, combined with its ability to form hydrogen bonds, could allow it to create clefts or cavities capable of encapsulating smaller guest molecules. The formation of coordination cages or boxes through complexation with metal ions could also lead to host-guest systems where the cavity size and shape can be tuned by the choice of metal ion and coordination geometry. The principles of host-guest chemistry involve the formation of a complex between a larger host molecule and a smaller guest molecule through non-covalent interactions mdpi.com.

Application as a Building Block in Polymer Chemistry (Non-Biomedical Polymers)

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of various types of polymers. The two diimidamide groups can participate in polymerization reactions, leading to the formation of linear, branched, or cross-linked polymers.

Therefore, the section "6.4. Utilization in Analytical Reagents or Chemical Sensors" cannot be written as there is no data to support it. It is possible that "this compound" is not commonly used in these applications, or it may be researched under a different name that was not used in the search queries. Further research would be needed to definitively conclude its role, if any, in this field.

Future Research Directions in the Chemistry of 1 N ,6 N Diaminohexanediimidamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1-N',6-N'-diaminohexanediimidamide has not been explicitly reported in the scientific literature, presenting a primary and essential area for research. Future efforts should focus on developing efficient, scalable, and environmentally benign synthetic methodologies.

A promising initial approach involves the adaptation of the Pinner synthesis, a classic method for preparing amidines from nitriles. This would likely involve a two-step process starting from adiponitrile (B1665535) (hexane-1,6-dinitrile). The first step would be the formation of the corresponding bis-imidate ester hydrochloride by reacting adiponitrile with an alcohol in the presence of hydrogen chloride. Subsequent treatment of the bis-imidate with an excess of hydrazine (B178648) or a protected hydrazine derivative would be expected to yield the target diamino-diamidine.

Alternatively, modern catalytic methods offer more direct and potentially more sustainable routes. For instance, the transition metal-catalyzed addition of amines to nitriles is a powerful tool for amidine synthesis. mdpi.com Research could explore the use of copper or zinc catalysts to facilitate the direct reaction of adiponitrile with hydrazine or its derivatives. mdpi.comrsc.org A key challenge will be controlling the reactivity to prevent polymerization and to selectively form the desired N-amino-amidine structure.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Approach | Starting Materials | Key Reagents/Catalysts | Potential Advantages | Anticipated Challenges |

| Pinner Synthesis Adaptation | Adiponitrile, Alcohol | Hydrogen Chloride, Hydrazine | Well-established methodology | Stoichiometric reagents, harsh acidic conditions |

| Catalytic Amine Addition | Adiponitrile, Hydrazine | Copper or Zinc salts, Ligands | Atom economy, milder conditions | Catalyst screening required, potential for side reactions |

| Orthoester-based Condensation | 1,6-Hexanediamine, Orthoester | Phenol or other acidic catalysts | Potential for direct formation | Requires synthesis of a suitable orthoester |

Exploration of Under-Investigated Chemical Reactivity

The unique structure of this compound, featuring two basic amidine groups and nucleophilic terminal amino groups, suggests a rich and complex reactivity profile that warrants thorough investigation.

The amidine moieties are expected to be strongly basic and can be readily protonated to form dicationic species. The pKa values of the conjugate acids will be a critical parameter to determine and will influence the compound's behavior in different chemical environments. The nucleophilicity of the various nitrogen atoms will also be a key area of study. Amidines are known to react with a range of electrophiles, and the presence of the additional amino groups on the imidamide nitrogen atoms introduces further reactive sites. semanticscholar.org

Future research should systematically investigate the reactions of this compound with various electrophiles, such as alkyl halides, acyl chlorides, and isocyanates. These studies will not only elucidate the fundamental reactivity of the compound but also pave the way for its use as a building block in the synthesis of more complex molecules and polymers. The potential for the compound to act as a bidentate or tetradentate ligand in coordination chemistry should also be thoroughly explored, as amidinate ligands are known to form stable complexes with a wide range of metals. researchgate.netsphinxsai.com

Advanced Computational Modeling for Property Prediction

Given the current lack of experimental data, computational chemistry offers a powerful and predictive tool to understand the fundamental properties of this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to predict its three-dimensional structure, conformational preferences, and electronic properties.

Furthermore, computational methods can predict reactivity indices, such as the Fukui function, to identify the most likely sites for electrophilic and nucleophilic attack. mdpi.com Calculating the proton affinity and pKa values of the different nitrogen atoms will be crucial for understanding its acid-base chemistry. Molecular dynamics simulations could also be employed to study the conformational dynamics of the molecule in different solvent environments. A summary of key computational parameters to be investigated is provided in Table 2.

| Computational Method | Predicted Property | Significance |

| DFT Geometry Optimization | 3D Structure, Conformational Energies | Understanding molecular shape and stability |

| NBO Analysis | Atomic Charges, Bond Orders | Elucidating electronic structure and bonding |

| Fukui Function Analysis | Reactivity Indices | Predicting sites of chemical reactivity |

| pKa Calculation | Acidity of Conjugate Acids | Understanding acid-base properties |

| Molecular Dynamics | Conformational Dynamics | Simulating behavior in solution |

Integration into Novel Non-Biological Materials Architectures

The bifunctional nature of this compound makes it an attractive candidate for the development of novel polymers and network materials. The two diamino-diamidine end groups can participate in a variety of polymerization reactions.

For example, condensation polymerization with dicarboxylic acids or their derivatives could lead to the formation of novel polyamides containing amidine functionalities in the backbone. These materials may exhibit unique properties such as high thermal stability, enhanced hydrolytic stability, and the ability to chelate metal ions. The basic nature of the amidine groups could also be exploited to create materials with interesting pH-responsive properties.

Another promising avenue is the use of this compound as a cross-linking agent for epoxy resins or other thermosetting polymers. The multiple reactive N-H bonds could lead to the formation of highly cross-linked networks with potentially high glass transition temperatures and improved mechanical properties. The incorporation of the polar and basic amidine groups could also enhance adhesion to various substrates. The exploration of these materials could open up applications in coatings, adhesives, and advanced composites.

Application of In-Situ Spectroscopic Techniques for Reaction Monitoring

The development of synthetic routes for this compound and the study of its subsequent reactions would greatly benefit from the application of in-situ spectroscopic techniques. These methods allow for real-time monitoring of reaction progress, providing valuable mechanistic insights and facilitating process optimization.

Fourier-transform infrared (FTIR) spectroscopy would be particularly useful for tracking the disappearance of the nitrile stretching frequency (around 2250 cm⁻¹) of adiponitrile and the appearance of the C=N stretching frequency of the amidine group (typically in the range of 1620-1680 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can be used to follow the conversion of starting materials to products and to identify any intermediates or side products. rsc.org For example, the chemical shifts of the methylene (B1212753) protons and carbons adjacent to the functional groups would be expected to change significantly during the reaction.

In-situ Raman spectroscopy could also be a powerful tool, especially for monitoring reactions in heterogeneous systems or in aqueous media. semanticscholar.org The ability to directly observe the formation and consumption of different species as a function of time and reaction conditions would be invaluable for developing a robust and well-understood synthesis of this novel compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.